Closiramine aceturate is a chemical compound classified as an antihistamine, primarily developed for the treatment of allergic conditions. The compound is characterized by its molecular formula and is known for its ability to inhibit the action of histamine, a substance in the body that causes allergic symptoms. Closiramine aceturate was initially developed by Schering in the 1970s and has undergone various evaluations, including phase 1 clinical trials on healthy volunteers .
The biological activity of closiramine aceturate is largely attributed to its antihistaminic properties. It effectively blocks H1 receptors, leading to a decrease in allergic responses. Additionally, it may exhibit sedative effects due to its ability to cross the blood-brain barrier, which is common among first-generation antihistamines. Studies have shown that closiramine aceturate can alleviate symptoms of allergic rhinitis and other histamine-mediated conditions .
The synthesis of closiramine aceturate typically involves multi-step organic reactions starting from simpler precursors. While specific synthetic routes may vary, a general approach includes:
These methods ensure that the final product retains its pharmacological efficacy while minimizing impurities .
Closiramine aceturate is primarily applied in the treatment of allergic conditions such as:
Its sedative properties also make it useful in managing insomnia related to allergies. Furthermore, research into its potential applications in other areas, such as anxiolytic therapy or as part of combination therapies for respiratory conditions, is ongoing .
Interaction studies involving closiramine aceturate focus on its pharmacokinetics and potential drug-drug interactions. Key findings include:
These interactions highlight the need for careful monitoring when prescribing closiramine aceturate alongside other medications .
Several compounds share structural or functional similarities with closiramine aceturate. A comparison reveals unique characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diphenhydramine | C_{17}H_{21}N | First-generation antihistamine with sedative effects; widely used for allergy relief. |
Chlorpheniramine | C_{16}H_{19}ClN | Antihistamine with less sedation; commonly used for allergy treatment. |
Promethazine | C_{17}H_{20}N_{2}S | Antihistamine with antiemetic properties; often used in motion sickness. |
Uniqueness of Closiramine Aceturate:
Closiramine aceturate possesses a complex chemical structure that is reflected in its systematic nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-acetamidoacetic acid;2-(13-chloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine [1]. This name systematically describes the molecular structure, highlighting the presence of both the parent compound and the salt component in a single chemical entity [1] [4].
The systematic name, which provides an alternative but equally precise description of the chemical structure, is 8-Chloro-11-[2-(dimethylamino)ethyl]-6,11-dihydro-5H-benzo [5] [6]cyclohepta[1,2-b]pyridine compound with N-acetylglycine (1:1) [1] [7]. This name clearly indicates that closiramine aceturate is a salt formed by the combination of the parent compound (closiramine) with N-acetylglycine in a 1:1 molar ratio [1] [4].
Information | Details |
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IUPAC Name | 2-acetamidoacetic acid;2-(13-chloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine |
Systematic Name | 8-Chloro-11-[2-(dimethylamino)ethyl]-6,11-dihydro-5H-benzo [5] [6]cyclohepta[1,2-b]pyridine compound with N-acetylglycine (1:1) |
Closiramine aceturate is known by several synonyms and alternative designations in scientific literature and chemical databases [1] [7]. The most commonly used name is simply "Closiramine aceturate," which is the United States Adopted Name (USAN) for this compound [1] [5]. This designation is officially recognized by the United States Pharmacopeial Convention and is widely used in pharmaceutical contexts [1] [7].
Other important synonyms include SCH 12169 (or alternatively written as SCH-12169 or Sch12169), which represents the development code assigned by Schering, the pharmaceutical company that originally developed this compound [1] [7]. Additionally, the compound has been designated as NSC 335506 (or NSC-335506) by the National Cancer Institute for research purposes [1] [5].
A more descriptive chemical name that appears in some databases is "Glycine, N-acetyl-, compound with 8-chloro-6,11-dihydro-N,N-dimethyl-5H-benzo(5,6)cyclohepta(1,2-b)pyridine-11-ethanamine (1:1)," which explicitly details the chemical components and their ratio in the salt formation [1] [7] [19].
Synonyms/Alternative Designations |
---|
Closiramine aceturate |
Closiramine aceturate [USAN] |
SCH 12169 |
SCH-12169 |
Sch12169 |
NSC 335506 |
NSC-335506 |
Glycine, N-acetyl-, compound with 8-chloro-6,11-dihydro-N,N-dimethyl-5H-benzo(5,6)cyclohepta(1,2-b)pyridine-11-ethanamine (1:1) |
Closiramine aceturate has been registered in various chemical and pharmaceutical databases, each assigning unique identifiers to facilitate its recognition and retrieval in scientific and regulatory contexts [1] [7]. The Chemical Abstracts Service (CAS) Registry Number for closiramine aceturate is 23256-09-9, which serves as a unique numerical identifier in the CAS registry system [1] [7] [19].
The United States Food and Drug Administration (FDA) has assigned the Unique Ingredient Identifier (UNII) 0R3CE06X9W to closiramine aceturate through its Global Substance Registration System [1] [4] [19]. This identifier is used in regulatory submissions and pharmaceutical labeling in the United States [1] [4].
In public chemical databases, closiramine aceturate is identified by the PubChem Compound Identifier (CID) 167455 [1] [7]. The European Molecular Biology Laboratory's ChEMBL database has assigned the identifier CHEMBL1521431 to this compound for use in bioactivity research [1] [7].
Additional registry identifiers include the KEGG (Kyoto Encyclopedia of Genes and Genomes) ID D03568, which places the compound in the context of biochemical pathways and systems biology [1] [5]. The National Cancer Institute Thesaurus has assigned the code C97697, while the NSC (National Service Center) Number 335506 is used in cancer research contexts [1]. The compound is also referenced in Wikidata with the identifier Q27237126 [1].
Registry Type | Identifier |
---|---|
CAS Registry Number | 23256-09-9 |
UNII (FDA Unique Ingredient Identifier) | 0R3CE06X9W |
PubChem CID | 167455 |
ChEMBL ID | CHEMBL1521431 |
KEGG ID | D03568 |
NCI Thesaurus Code | C97697 |
NSC Number | 335506 |
Wikidata | Q27237126 |
The molecular formula of closiramine aceturate is C₂₂H₂₈ClN₃O₃, representing the complete salt compound [1] [4]. This formula indicates that the molecule contains 22 carbon atoms, 28 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 3 oxygen atoms [1] [4]. The molecular weight of the complete compound is calculated to be 417.9 g/mol [1] [2].
Compositional analysis reveals that closiramine aceturate consists of two distinct components: the parent compound closiramine and the salt component N-acetylglycine (also known as aceturic acid) [1] [4] [14]. The parent compound, closiramine, has the molecular formula C₁₈H₂₁ClN₂ and a molecular weight of 300.826 g/mol [1] [4]. The salt component, N-acetylglycine, has the molecular formula C₄H₇NO₃ and a molecular weight of 117.1033 g/mol [1] [4] [14].
The sum of the molecular weights of these two components (300.826 + 117.1033 = 417.9293 g/mol) closely matches the molecular weight of the complete compound (417.9 g/mol), confirming the 1:1 stoichiometric ratio of the salt formation [1] [4].
Component | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Complete Compound (Closiramine aceturate) | C₂₂H₂₈ClN₃O₃ | 417.9 |
Parent Compound (Closiramine) | C₁₈H₂₁ClN₂ | 300.826 |
Salt Component (N-acetylglycine/Aceturic acid) | C₄H₇NO₃ | 117.1033 |
Closiramine aceturate represents a salt formed by the ionic association between the parent compound closiramine and aceturic acid (N-acetylglycine) [1] [4] [14]. The parent compound, closiramine, is identified in PubChem with the CID 167456 and serves as the pharmacologically active component of the salt [1] [4].
The relationship between closiramine and aceturic acid in this salt is characterized by a 1:1 molar ratio, indicating that one molecule of closiramine interacts with one molecule of aceturic acid to form the salt [1] [4] [19]. This salt formation typically involves the protonation of the tertiary amine group in closiramine by the carboxylic acid group of aceturic acid, resulting in an ionic bond between the positively charged nitrogen in closiramine and the negatively charged carboxylate in aceturic acid [1] [14].
Regarding stereochemistry, closiramine aceturate exists as a racemic mixture, as indicated by its stereochemical designation "RACEMIC" in chemical databases [4]. This means that the compound contains equal amounts of both enantiomers (mirror-image forms) of closiramine [2] [3] [4]. The optical activity is designated as (+/-), confirming the racemic nature of the compound [4]. The molecule has one potential stereocenter, but in the racemic form, these stereocenters are not defined, hence the designation "0/1 defined stereocenters" [3] [4].
It is worth noting that specific enantiomeric forms of closiramine aceturate have been identified and registered separately in chemical databases, including the (R)-closiramine aceturate (with the UNII O48C92J37G) and the (S)-closiramine aceturate (with the UNII MH3O6VA8JW) [2] [3] [9]. These enantiomerically pure forms may exhibit different pharmacological properties compared to the racemic mixture [2] [3] [9].
Aspect | Details |
---|---|
Parent Compound | Closiramine (CID 167456) |
Salt Component | N-acetylglycine (Aceturic acid) |
Relationship Type | Salt formation (1:1 ratio) |
Stereochemistry | RACEMIC |
Optical Activity | (+/-) |
Defined Stereocenters | 0/1 (racemic mixture) |